2',3'-Dichlorobiphenyl-3-carboxylic acid

Overview

Description

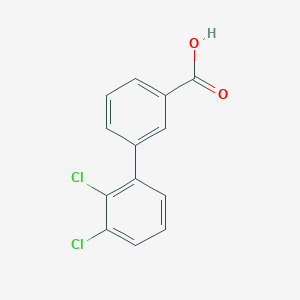

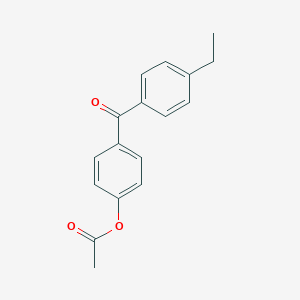

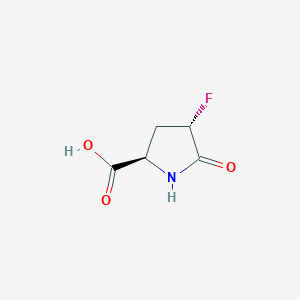

2’,3’-Dichlorobiphenyl-3-carboxylic acid is a heterocyclic organic compound . Its IUPAC name is 3-(2,3-dichlorophenyl)benzoic acid . It has a molecular weight of 267.1 and a molecular formula of C13H8Cl2O2 . The compound has two hydrogen bond acceptors and one hydrogen bond donor .

Synthesis Analysis

The synthesis of chlorobiphenyls, including 2’,3’-Dichlorobiphenyl-3-carboxylic acid, has been discussed in various studies . One method involves the one-step homolytic decarboxylation of aromatic carboxylic acids . This source of aryl radicals has been used for the preparation of several chlorobiphenyls . Mono- and dichlorobiphenyls have been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .Molecular Structure Analysis

The molecular structure of 2’,3’-Dichlorobiphenyl-3-carboxylic acid consists of a carboxyl group attached to a biphenyl group . The biphenyl group contains two phenyl rings, one of which has two chlorine atoms attached at the 2 and 3 positions . The carboxyl group is attached to the 3 position of the other phenyl ring .Physical And Chemical Properties Analysis

Carboxylic acids, including 2’,3’-Dichlorobiphenyl-3-carboxylic acid, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass . The acids with one to four carbon atoms are completely miscible with water .Scientific Research Applications

Carbonylation Reactions : The carbonylation reaction of 2,3-dichlorobiphenyl leads to the formation of related carboxylic acids, such as 2-chloro-3-phenylbenzoic acid. The structure and steric interactions of these acids are of interest in chemical research (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Catalytic Transformations of Carboxylic Acids : Carboxylic acids, derived from biorenewable resources, CO2, and petrochemicals, are crucial in chemistry. Chemoselective catalytic transformations of these acids into other functionalities, such as functionalized alcohols, are significant for various applications (Naruto, Agrawal, Toda, & Saito, 2017).

Chemosensors for Metal Ions : Carboxylic acid-based chemosensors, like 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid, are designed for detecting specific metal ions. These sensors are useful in bioimaging and real-time monitoring of metal ions in complex biological systems (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).

Direct C(sp3)–H Activation of Carboxylic Acids : Carboxylic acids are pivotal in various fields, and their C–H functionalization is an area of intense study. Recent advancements in ligands and tools have enabled direct C–H activation of aliphatic carboxylic acids, a significant development in organic chemistry (Uttry & van Gemmeren, 2019).

Synthesis of Derivatives : Microwave-assisted synthesis methods enable the efficient production of carboxylic acid derivatives, like 2-aminothiophene-3-carboxylic acid derivatives. These compounds have applications in various chemical syntheses (Hesse, Perspicace, & Kirsch, 2007).

Pd-catalyzed Reactions : Carboxylic acid additives enhance the yield in Pd-catalyzed reactions, such as the intramolecular N-arylation of 2-aminopyrroles, demonstrating the versatile role of carboxylic acids in catalysis (Moon & Stephens, 2013).

Antibacterial Activity : N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives exhibit notable antibacterial activity, highlighting the medical and pharmaceutical applications of carboxylic acid derivatives (2019).

properties

IUPAC Name |

3-(2,3-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUBYFUJRZWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620637 | |

| Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177734-74-6 | |

| Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)